
2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine
Overview
Description
2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine (CAS: 203394-30-3) is a substituted ethylamine derivative featuring both an indole and a 4-methoxyphenyl group attached to a central ethylamine backbone. This compound is structurally distinct due to the juxtaposition of aromatic systems (indole and methoxyphenyl) and the ethylamine chain, which may confer unique physicochemical and biological properties. The compound is commercially available with a purity of 95% and is used in research settings for structural and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine can be achieved through several synthetic routes. One common method involves the condensation of indole-3-acetaldehyde with 4-methoxyphenylacetonitrile in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then subjected to reductive amination using an amine source such as ammonium acetate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Advanced purification techniques such as column chromatography and recrystallization are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-3-carboxylic acids, ketones.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Potential
Research indicates that this compound may serve as a lead for developing new antidepressants. Its structural similarities to serotonin and other neurotransmitters suggest it could interact effectively with serotonin receptors, potentially influencing mood regulation and providing therapeutic benefits for depression .
Anticancer Activity
The compound has also shown promise in anticancer applications. Studies have demonstrated its cytotoxic effects against various cancer cell lines, indicating potential as a chemotherapeutic agent. For example, it has been evaluated for its activity against Mycobacterium tuberculosis, highlighting its broad-spectrum antimicrobial properties .
The biological activities of 2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine can be summarized as follows:
Activity Type | Description |
---|---|
Neurotransmitter Modulation | Potential to modulate serotonin and other neurotransmitter pathways, impacting mood and anxiety disorders. |
Antimicrobial Effects | Demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli. |
Cytotoxicity | Effective against various cancer cell lines, suggesting potential in cancer therapy. |
Synthetic Pathways
The synthesis of this compound typically involves multiple steps that may include the use of halogens for substitution reactions, oxidizing agents for oxidation processes, and reducing agents to achieve desired functional groups. The optimization of synthesis conditions is crucial to enhance yield and purity.
Case Studies
-
Antidepressant Development
A study conducted on the molecular docking of substituted indoles indicated that this compound could effectively bind to serotonin receptors. This suggests its potential role in the development of new antidepressants aimed at enhancing serotonin levels in the brain . -
Anticancer Research
Another investigation focused on the compound's cytotoxicity against Mycobacterium tuberculosis revealed significant inhibitory effects, with minimal inhibitory concentrations (MIC) demonstrating its efficacy against resistant strains. This positions the compound as a candidate for further development in treating bacterial infections alongside cancer therapies .
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to serotonin receptors, modulating neurotransmitter release and signaling pathways. Additionally, it may inhibit certain enzymes or proteins involved in inflammatory and cancer-related processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tryptamine Derivatives
Compound : 2-(1H-Indol-3-yl)ethanamine (Tryptamine)
- Molecular Formula : C₁₀H₁₂N₂
- Molecular Weight : 160.22 g/mol
- Key Differences: Tryptamine lacks the 4-methoxyphenyl substituent. It is a neurotransmitter precursor and interacts with serotonin receptors .
Methoxyphenyl-Substituted Ethylamines
Compound : 2-(4-Methoxyphenyl)ethylamine (1e)
- Molecular Formula: C₉H₁₃NO
- Molecular Weight : 151.21 g/mol
- Key Differences: This compound retains the methoxyphenyl group but lacks the indole moiety. Such derivatives are often studied for their adrenoceptor binding affinities . The absence of the indole ring limits π-π stacking interactions, which are critical in biological target engagement.
Compound : 2-(3,4-Dimethoxyphenyl)ethylamine (1f)
- Molecular Formula: C₁₀H₁₅NO₂
- Molecular Weight : 181.23 g/mol
Schiff Base Ligands with Indole Moieties
Compound : Schiff base derived from 2-(1H-Indol-3-yl)ethylamine and 1-hydroxy-2-naphthaldehyde
- Molecular Formula : C₂₁H₁₈N₂O
- Molecular Weight : 326.38 g/mol
- Key Differences : The Schiff base introduces a naphthalene group and imine bond, enabling metal chelation. Such complexes are explored for catalytic and antimicrobial applications, diverging from the target compound’s simpler structure .
Aryl-Substituted Indole Derivatives
Compound : 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide
- Molecular Formula : C₂₀H₂₁N₂O₄
- Molecular Weight : 369.39 g/mol
Dihydroxyphenyl and Hydroxymethoxyphenyl Derivatives
Compound : 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine analog)
- Molecular Formula: C₈H₁₂ClNO₂
- Molecular Weight : 189.64 g/mol
- Key Differences : Hydroxyl groups confer higher polarity and antioxidant activity but lower metabolic stability due to susceptibility to methylation or glucuronidation .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Comparative Activity: Methoxyphenyl-substituted ethylamines (e.g., 1e) exhibit adrenoceptor interactions , while Schiff base derivatives () show utility in coordination chemistry . The target compound’s activity remains speculative but warrants investigation into dual-target mechanisms.
- Synthetic Considerations : Methods analogous to (condensation of aldehydes with ethylamines under reflux) could be adapted for synthesis, though optimization may be required due to steric hindrance from the bulky substituents .
Biological Activity
2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine, often referred to as a derivative of indole, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anticancer, and neuropharmacological effects. This article delves into the compound's synthesis, biological evaluations, and the implications of its activity based on recent research findings.
Chemical Structure and Synthesis
The compound features an indole moiety linked to a 4-methoxyphenyl group via an ethylamine chain. This structural configuration is significant as it resembles serotonin and other indoleamines, suggesting potential neurotransmitter or neuromodulator roles. The synthesis of this compound typically involves straightforward organic reactions that yield high purity products suitable for biological testing.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. Notably, it has demonstrated:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial potential .
- Broad Spectrum : Additional evaluations showed effectiveness against Mycobacterium tuberculosis and Candida species, suggesting a broad-spectrum antimicrobial profile .
2. Anticancer Activity
The compound has been studied for its antiproliferative effects on several cancer cell lines:
- Cytotoxicity : It displayed significant cytotoxic activity across multiple cancer cell lines, with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer growth.
Case Study 1: Antimicrobial Efficacy
In a comparative study, various derivatives of indole were synthesized and tested for their antimicrobial properties. The findings indicated that compounds structurally similar to this compound not only inhibited bacterial growth but also affected biofilm formation, which is crucial in chronic infections .
Case Study 2: Anticancer Potential
A series of experiments assessed the anticancer potential of the compound against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. Results showed that certain derivatives had IC50 values in the range of 0.12–2.78 μM , outperforming some conventional agents in terms of potency .
Research Findings Table
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-20-13-8-6-12(7-9-13)15(10-18)16-11-19-17-5-3-2-4-14(16)17/h2-9,11,15,19H,10,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZLJHFEVNYLAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389541 | |
Record name | 2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203394-30-3 | |
Record name | 2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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